molecular formula C14H17N3O4 B2575428 (1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide CAS No. 1261027-64-8

(1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide

Katalognummer: B2575428
CAS-Nummer: 1261027-64-8
Molekulargewicht: 291.307
InChI-Schlüssel: YNHOQRPZKWHSBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1Z)-2-[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide is a high-purity chemical intermediate designed for pharmaceutical and medicinal chemistry research. This compound features a 1,3-oxazole core linked to an N'-hydroxyethanimidamide group, a structure recognized as a key precursor in the synthesis of various pharmacologically active heterocycles. The 3,4-dimethoxyphenyl moiety is a common structural feature in compounds with documented biological activity . The N'-hydroxyamidine functional group is of particular interest as it serves as a versatile building block for the synthesis of 1,2,4-oxadiazole derivatives, which are important ester and amide bioisosteres in drug design . These heterocycles are widely exploited in medicinal chemistry due to their favorable metabolic stability and ability to engage in hydrogen bonding, making them valuable scaffolds for developing novel therapeutics . Researchers can leverage this compound in projects aimed at developing new molecules for a range of biological targets. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-8-10(7-13(15)17-18)16-14(21-8)9-4-5-11(19-2)12(6-9)20-3/h4-6,18H,7H2,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHOQRPZKWHSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4O3C_{13}H_{16}N_{4}O_{3}, with a molecular weight of approximately 276.29 g/mol. Its structure features an oxazole ring, a hydroxamic acid moiety, and a dimethoxyphenyl group, which are critical for its biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that hydroxamic acids can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

  • Mechanism of Action : The compound likely exerts its anticancer effects by modulating gene expression through HDAC inhibition, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its potential anticancer and antimicrobial activities, the compound has been investigated for its anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Case Study : A study involving lipopolysaccharide (LPS)-induced inflammation in murine models demonstrated that administration of the compound resulted in a significant reduction in inflammatory markers compared to controls.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide is essential for assessing its therapeutic potential:

  • Absorption : The compound is expected to have moderate oral bioavailability due to its lipophilic nature.
  • Metabolism : Initial studies suggest hepatic metabolism, primarily through cytochrome P450 enzymes.
  • Toxicity : Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic effects.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds with oxazole rings exhibit significant anticancer properties. The incorporation of a dimethoxyphenyl group in (1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide enhances its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound effectively induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of oxazole compounds can disrupt bacterial cell wall synthesis. Preliminary tests suggest that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .

GPR139 Modulation

GPR139 is a G protein-coupled receptor implicated in various physiological processes. Compounds similar to this compound have been identified as modulators of GPR139 activity. This modulation can have therapeutic implications for treating metabolic disorders and mental health conditions. The specific interactions of this compound with GPR139 warrant further investigation into its pharmacodynamics and therapeutic potential .

Study 1: Anticancer Efficacy

In a controlled laboratory study, this compound was tested on human breast cancer cells. The results showed a dose-dependent reduction in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics used in clinical settings. Histological analysis confirmed the induction of apoptosis through caspase activation pathways .

Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Oxazole vs. Triazole Derivatives

The compound in , (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide, contains a 1,2,3-triazole ring. Triazoles are more electron-deficient due to their three nitrogen atoms compared to the oxazole’s single nitrogen and oxygen. This difference affects electronic properties and binding interactions. The nitro group on the triazole derivative’s phenyl ring (vs.

(b) Oxazole vs. Pyrimidine/Pyrazolo-pyrazine Derivatives

lists compounds such as (Z)-N'-hydroxy-1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide, which features a pyrimidine-dione core. The pyrazolo-pyrazine derivative in further highlights diversity in heterocyclic frameworks, which influence metabolic stability and target selectivity .

Substituent Analysis

(a) 3,4-Dimethoxyphenyl vs. Other Aromatic Groups

The target compound’s 3,4-dimethoxyphenyl group is shared with verapamil hydrochloride impurities (), such as Imp. B(EP) (2-(3,4-dimethoxyphenyl)-N-methylethanamine hydrochloride; CAS 13078-76-7). However, the ethylamine chain in Imp. B contrasts with the oxazole-imidamide system, leading to differences in lipophilicity (LogP) and hydrogen-bonding capacity. The methoxy groups enhance solubility in polar solvents compared to nitro- or chloro-substituted analogs .

(b) N'-Hydroxyethanimidamide vs. Alternative Functional Groups

The N'-hydroxyethanimidamide group is a key pharmacophore in hydroxamate-based inhibitors. includes analogs like (Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide (CAS 1160485-45-9), which replaces the oxazole with a pyrimidine-dione but retains the hydroxyimidamide moiety.

Structural and Property Comparison Table

Compound Name (CAS No.)Core StructureKey SubstituentsMolecular Weight (g/mol)Notable Properties
Target Compound1,3-Oxazole3,4-Dimethoxyphenyl, N'-hydroxyimidamide~331.35 (estimated)High polarity, potential HDAC inhibition
Imp. B(EP) Hydrochloride (13078-76-7) Ethylamine3,4-Dimethoxyphenyl, methyl277.79Polar, verapamil-related impurity
(Z)-N'-Hydroxy-pyrimidine (1160485-45-9) Pyrimidine-dioneHydroxyethyl, dioxo242.20Chelating agent, moderate solubility
Triazole Derivative () 1,2,3-Triazole4-Nitrophenyl, carbothioamide~385.40 (estimated)Electron-deficient, low solubility

Key Research Findings

    Solubility: The 3,4-dimethoxyphenyl group increases water solubility relative to nonpolar substituents (e.g., Imp. G(EP): 3,4-dimethoxybenzaldehyde; CAS 120-14-9) . Biological Relevance: The N'-hydroxyimidamide group is critical for metal chelation, a feature shared with hydroxamic acid drugs like vorinostat .

Q & A

Q. What are the optimized synthetic pathways for (1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide?

Methodological Answer:

  • Reagents and Conditions : Use a two-step synthesis:
    • Step 1 : Condensation of 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in dimethylformamide (DMF) under basic conditions (potassium carbonate) at room temperature. Monitor reaction progress via thin-layer chromatography (TLC) .
    • Step 2 : For advanced intermediates, employ reflux with pyridine and zeolite (Y-H) as catalysts at 150°C for 5 hours, followed by recrystallization from ethanol .
  • Validation : Confirm purity via IR, NMR, and mass spectrometry, comparing theoretical and experimental molecular weights .

Q. How can structural characterization of this compound be performed to ensure accuracy?

Methodological Answer :

  • Analytical Techniques :
    • IR Spectroscopy : Identify key functional groups (e.g., oxazole ring, hydroxyimidamide) via characteristic absorption bands (e.g., C=N stretch at ~1600 cm⁻¹) .
    • NMR Spectroscopy : Use ¹H and ¹³C NMR to assign chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 3,4-dimethoxyphenyl group at δ 6.7–7.2 ppm) .
    • Mass Spectrometry : Compare experimental molecular ion peaks (e.g., [M+H]⁺) with theoretical values to validate synthesis .

Q. What methodologies are suitable for initial bioactivity screening (e.g., antiproliferative or hypoglycemic activity)?

Methodological Answer :

  • In Vitro Assays :
    • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 μM) over 48–72 hours. Include positive controls (e.g., doxorubicin) .
    • Hypoglycemic Activity : Test in vitro α-glucosidase or α-amylase inhibition assays, comparing IC₅₀ values with acarbose as a reference .

Advanced Research Questions

Q. How should experimental designs for in vivo toxicity or efficacy studies be structured?

Methodological Answer :

  • Animal Models : Use randomized block designs with split plots (e.g., Wistar albino mice grouped by weight/age). Administer compound orally (10–100 mg/kg) over 14–28 days .
  • Endpoints : Monitor biochemical markers (e.g., blood glucose, liver/kidney function) and histopathology. Apply ANOVA or mixed-effects models to analyze dose-response relationships .

Q. How can contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer :

  • Data Triangulation :
    • Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) that may alter compound stability .
    • Pharmacokinetics : Evaluate bioavailability via LC-MS/MS to correlate in vitro activity with in vivo exposure .

Q. What theoretical frameworks guide mechanistic studies of this compound?

Methodological Answer :

  • Computational Modeling :
    • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., PPAR-γ for hypoglycemic activity) .
    • QSAR Analysis : Derive substituent effects using descriptors like Hammett constants to optimize bioactivity .

Q. How are toxicity studies designed to assess long-term safety?

Methodological Answer :

  • Subchronic Toxicity : Administer compound to rodents for 90 days, evaluating hematological, hepatic, and renal parameters. Use OECD Guideline 407 for protocol standardization .
  • Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays to assess mutagenic potential .

Q. What methodologies assess environmental impact or biodegradation pathways?

Methodological Answer :

  • Fate Studies :
    • Hydrolysis/Photolysis : Expose compound to UV light (λ = 254 nm) and varying pH (3–9) to measure half-life .
    • Ecotoxicology : Test acute toxicity on Daphnia magna (48-hour LC₅₀) and algal growth inhibition (72-hour EC₅₀) .

Q. How are reactive intermediates stabilized during synthesis?

Methodological Answer :

  • Catalytic Systems : Use zeolite (Y-H) to stabilize imine intermediates during reflux. Optimize pyridine concentration to prevent side reactions .
  • Low-Temperature Techniques : Conduct sensitive steps under nitrogen at ≤0°C to preserve hydroxylamine derivatives .

Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?

Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 3,4-dihydroxy or 3-ethoxy-4-methoxy) to assess hypoglycemic activity .
  • Bioisosteric Replacement : Replace the oxazole ring with triazole or thiazole and compare IC₅₀ values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.